molecular formula C10H16O B1266532 1(2H)-Naphthalenone, octahydro- CAS No. 4832-16-0

1(2H)-Naphthalenone, octahydro-

Cat. No.: B1266532
CAS No.: 4832-16-0
M. Wt: 152.23 g/mol
InChI Key: AFEFRXAPJRCTOW-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, octahydro- is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1(2H)-Naphthalenone, octahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1(2H)-Naphthalenone, octahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Naphthalenone, octahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

1-Decalone, also known as decahydronaphthalen-1-one or 1(2H)-Naphthalenone, octahydro-, is a synthetic cyclopentanone derivative that holds significant potential in laboratory experiments and scientific research .

Target of Action

The primary targets of 1-Decalone are believed to be the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . COX-2 is responsible for producing pro-inflammatory cytokines, while 5-LOX contributes to the production of leukotrienes involved in the inflammatory response . Additionally, 1-Decalone modulates the activity of acetylcholinesterase , an enzyme responsible for acetylcholine breakdown .

Mode of Action

1-Decalone functions as an inhibitor of COX-2 and 5-LOX . By inhibiting these enzymes, it reduces the production of pro-inflammatory cytokines and leukotrienes, respectively . Furthermore, by modulating the activity of acetylcholinesterase, it affects neurotransmitter levels .

Biochemical Pathways

The inhibition of COX-2 and 5-LOX by 1-Decalone affects the biochemical pathways associated with inflammation . The reduction in pro-inflammatory cytokines and leukotrienes leads to a decrease in inflammation . The modulation of acetylcholinesterase activity affects the cholinergic pathway, altering neurotransmitter levels .

Result of Action

The inhibition of COX-2 and 5-LOX by 1-Decalone leads to a reduction in inflammation . Its potential as an anti-inflammatory agent has been explored due to this property . Additionally, it has been investigated for its effectiveness as an anti-tumor agent due to its ability to impede cancer cell proliferation . It has also shown promise as a potential treatment for neurological disorders by reducing dopamine levels in the brain .

Action Environment

The action, efficacy, and stability of 1-Decalone can be influenced by various environmental factors These may include the pH of the environment, temperature, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

1(2H)-Naphthalenone, octahydro- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The nature of these interactions often involves the binding of 1(2H)-Naphthalenone, octahydro- to the active sites of these enzymes, influencing their activity and the overall biochemical pathways they regulate .

Cellular Effects

The effects of 1(2H)-Naphthalenone, octahydro- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. Additionally, 1(2H)-Naphthalenone, octahydro- can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 1(2H)-Naphthalenone, octahydro- exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1(2H)-Naphthalenone, octahydro- can change over time. Studies have shown that the compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental factors such as light and temperature. Long-term exposure to 1(2H)-Naphthalenone, octahydro- has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1(2H)-Naphthalenone, octahydro- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At high doses, it can become toxic, leading to adverse effects such as liver damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

1(2H)-Naphthalenone, octahydro- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can influence metabolic flux and alter the levels of various metabolites. For instance, it may enhance the breakdown of certain substrates, leading to increased production of metabolic intermediates that are essential for cellular functions .

Transport and Distribution

Within cells and tissues, 1(2H)-Naphthalenone, octahydro- is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transport proteins. These interactions are crucial for determining the compound’s bioavailability and effectiveness .

Subcellular Localization

The subcellular localization of 1(2H)-Naphthalenone, octahydro- is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding its subcellular distribution is essential for elucidating its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEFRXAPJRCTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871322
Record name Octahydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4832-16-0, 21370-71-8
Record name Octahydro-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4832-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(4.4.0)decan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004832160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4832-16-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-bicyclo(4.4.0)decan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bicyclo[4.4.0]decan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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